5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
“5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the linear formula C16H11Br2N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “this compound”, involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which contains two carbon and three nitrogen atoms . A molecular docking study was performed to justify the potent in vitro antipromastigote activity of a similar compound .Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, are known for their diverse pharmacological effects . They are synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .Scientific Research Applications
Antimicrobial Activity
5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile and its derivatives are involved in the synthesis of novel Schiff bases, which have shown significant antimicrobial activity. For instance, Divyaraj Puthran et al. (2019) synthesized novel Schiff bases using pyrazole-4-carboxaldehyde derivatives, including those similar to this compound, and found that some derivatives exhibited excellent antimicrobial activity compared to others (Puthran et al., 2019).
Corrosion Inhibition
Compounds related to this compound have been studied for their potential as corrosion inhibitors. For example, M. Yadav et al. (2016) explored the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution. Their study suggests that similar pyrazole derivatives could be effective in protecting metals against corrosion (Yadav et al., 2016).
Electronic Properties and Interaction Studies
A study in 2022 examined the electronic properties of a fluoropyrazolecarbonitrile derivative closely related to this compound. This research highlights the potential of such compounds in interacting with fullerene molecules and enhancing Raman activity, indicating potential applications in materials science (Author, 2022).
Green Chemistry Applications
The molecule and its derivatives are also being explored in the context of green chemistry. For instance, D. Karati et al. (2022) investigated the microwave-assisted synthesis of Schiff base scaffolds of pyrazole nuclei, including those similar to this compound. This approach is more environmentally friendly due to reduced use of organic solvents and hazardous residues (Karati et al., 2022).
Synthesis and Characterization
Various studies focus on the synthesis and characterization of compounds related to this compound. For example, Nidhi Singh et al. (2021) described a DABCO catalyzed synthetic approach for synthesizing derivatives of 5-Aminopyrazole-4-carbonitrile in a green aqueous media, suggesting potential for eco-friendly production methods (Singh et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
5-amino-1-(2-bromophenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-8-3-1-2-4-9(8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCRGHOGAZHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500583 | |
Record name | 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71856-54-7 | |
Record name | 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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